molecular formula C21H13FN2O4S B2360952 1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-50-9

1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2360952
CAS No.: 886170-50-9
M. Wt: 408.4
InChI Key: JDSXBZZTKLPYEZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives and contains multiple functional groups, including fluorophenyl, methoxy, and thiazolyl moieties. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of appropriate precursors, such as 3-fluorophenyl derivatives and thiazolyl compounds, under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound. Safety measures are strictly followed to handle the reactive intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)ethanol

  • 3-Fluoroacetophenone

  • Thiazolyl derivatives

Uniqueness: 1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4S/c1-27-13-5-6-14-15(10-13)28-19-16(18(14)25)17(11-3-2-4-12(22)9-11)24(20(19)26)21-23-7-8-29-21/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSXBZZTKLPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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